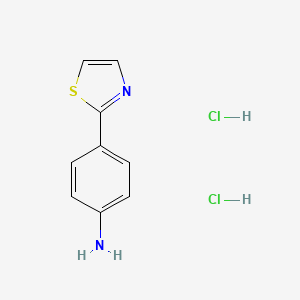

4-(1,3-Thiazol-2-yl)aniline dihydrochloride

Beschreibung

BenchChem offers high-quality 4-(1,3-Thiazol-2-yl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Thiazol-2-yl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEQPJMBQLMDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility & Handling Guide: 4-(1,3-Thiazol-2-yl)aniline Dihydrochloride

Executive Summary

For the effective solubilization of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride , Dimethyl Sulfoxide (DMSO) is the superior solvent for preparing high-concentration stock solutions (>50 mM). While the dihydrochloride salt exhibits significant solubility in water due to its ionic character, aqueous solutions are inherently acidic and prone to "pH-shock precipitation" upon neutralization to physiological pH (7.4).

This guide details the physicochemical mechanisms dictating this behavior and provides a validated protocol to prevent compound crashing during biological assay preparation.

Physicochemical Profile & Solubility Mechanism[2][3]

To master the handling of this compound, one must understand the interplay between its salt form and its protonation states.

The "pH Trap" Mechanism

The dihydrochloride form implies that both nitrogen centers (the aniline amine and the thiazole nitrogen) are protonated.[1] This ionic state is highly soluble in water but is only stable at low pH.

-

Acidic pH (< 2.0): The molecule exists as a dication (Dihydrochloride).[1] High water solubility.[2]

-

Mildly Acidic pH (~3.0 - 4.5): The thiazole nitrogen (pKa ~2.5) deprotonates. The molecule becomes a monocation. Solubility remains moderate.

-

Physiological pH (7.4): The aniline nitrogen (pKa ~4.0–5.[1]0) deprotonates. The molecule becomes neutral (Free Base) .

-

Critical Insight: The neutral free base is a planar, hydrophobic heteroaromatic system with poor aqueous solubility. Diluting a water-based stock (acidic) into PBS (neutral) often causes immediate, microscopic precipitation that ruins IC50 data.

-

Solubility Matrix

| Solvent | Solubility Estimate | Suitability | Mechanistic Note |

| DMSO | High (>100 mM) | Recommended | Excellent solvation of both the organic aromatic core and the chloride counter-ions. Prevents hydrolysis. |

| Water | High (>50 mM) | Conditional | Soluble only because it self-acidifies the solution.[1] Risk: Precipitates if buffered to pH > 5. |

| PBS (pH 7.4) | Very Low (< 1 mM) | Not Recommended | The buffering capacity strips protons, forcing the compound into its insoluble free-base form. |

| Ethanol | Moderate | Alternative | Useful for specific organic synthesis steps but less ideal for biological stocks due to volatility and evaporation.[1] |

Visualizing the Solubility Trap

The following diagram illustrates the protonation states and the risk of precipitation during assay preparation.

Figure 1: The deprotonation cascade.[1] Dissolving the salt in water creates a stable acidic solution, but adding this to a neutral buffer forces the molecule into its insoluble neutral state.

Validated Experimental Protocol

Preparation of 50 mM Stock Solution (DMSO)

This protocol ensures sterility and long-term stability.[1]

Materials:

-

Compound: 4-(1,3-Thiazol-2-yl)aniline dihydrochloride (MW: ~249.16 g/mol )

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

-

Vials: Amber glass vials (to protect from light) with PTFE-lined caps.

Procedure:

-

Weighing: Accurately weigh 12.46 mg of the dihydrochloride salt into a sterile amber vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO.

-

Technique: Do not shake vigorously. Vortex gently for 30 seconds. The salt should dissolve rapidly, turning into a clear, slightly yellow solution.

-

Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 37°C to prevent degradation.

-

-

Sterilization (Optional): If used for cell culture, filter through a 0.2 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) filters as DMSO dissolves them.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Dilution Strategy for Biological Assays

To avoid the "pH Trap" described in Section 2.1, follow this "Intermediate Dilution" method.

Figure 2: Workflow to minimize precipitation shock. Rapid mixing at the intermediate step prevents local high concentrations of the free base.

Step-by-Step:

-

Prepare Intermediate: Dilute the DMSO stock 1:10 or 1:100 into your assay buffer (e.g., PBS or Media) while vortexing the buffer.

-

Why: Adding DMSO dropwise to a static buffer creates a local interface where the concentration is high and water is present, triggering precipitation. Rapid mixing disperses the molecules before they can aggregate.

-

-

Visual Check: Hold the tube up to a light source.[1] If it turns cloudy or "milky," the compound has crashed out (likely due to the free base forming at pH 7.4).

-

Solution: If this happens, lower the starting concentration or add a solubilizing agent like cyclodextrin, though for this specific compound, keeping the final concentration below 100 µM usually avoids this issue.

-

References

-

PubChem. 4-(1,3-Thiazol-2-yl)aniline | C9H8N2S.[3][4] National Library of Medicine. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][1]

-

ResearchGate. pKa Values of some 5-substituted 2-aminothiazoles. Journal of the Chemical Society. [Link]

Sources

Literature review of 4-(1,3-Thiazol-2-yl)aniline derivatives in drug discovery

Executive Summary

The 4-(1,3-thiazol-2-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. This bi-heteroaryl system combines the hydrogen-bonding capability of a primary amine (aniline) with the lipophilic, aromatic, and specific binding properties of the thiazole ring.

This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this scaffold, specifically focusing on its role in kinase inhibition (oncology) and antimicrobial drug design.

Part 1: Chemical Architecture & Synthetic Accessibility

The 4-(1,3-thiazol-2-yl)aniline moiety consists of a phenyl ring substituted at the 4-position with a thiazole ring attached via its C2 carbon. This specific connectivity allows for extended

Synthetic Pathways

Two primary routes dominate the synthesis of this scaffold: the classical Hantzsch Thiazole Synthesis (cyclization) and the modern Suzuki-Miyaura Cross-Coupling (C-C bond formation).

Method A: The Modified Hantzsch Cyclization

This method constructs the thiazole ring onto the existing aniline framework.

-

Precursor: 4-Aminobenzothioamide.

-

Reagent:

-Haloaldehyde (e.g., chloroacetaldehyde) or -

Mechanism: Nucleophilic attack of the thioamide sulfur on the

-carbon of the halide, followed by intramolecular condensation and dehydration.[1]

Method B: Palladium-Catalyzed Cross-Coupling

This method couples two pre-formed aromatic rings, allowing for greater diversity in substituents before the rings are joined.

-

Reagents: 4-Iodoaniline (or protected equivalent) + 2-Thiazolylzinc bromide (Negishi) or 2-Thiazolylboronic acid (Suzuki).

Visualization of Synthetic Logic

Caption: Comparative synthetic routes: Hantzsch Cyclization (Route A) vs. Suzuki Coupling (Route B).

Part 2: Structure-Activity Relationship (SAR)[2][3]

The biological efficacy of 4-(1,3-thiazol-2-yl)aniline derivatives relies on three distinct pharmacophoric zones.

| Zone | Chemical Feature | Biological Function | Optimization Strategy |

| Zone 1: Aniline Amine | Primary | Hydrogen bond donor (HBD). Critical for interaction with the "hinge region" of kinases (e.g., CDK2, CDK9). | Derivatization into ureas, amides, or Schiff bases to modulate solubility and target specificity. |

| Zone 2: Phenyl Linker | Aromatic Ring | Spacer unit; provides | Substitution at C2/C3 (ortho/meta) with Fluorine or Methyl groups to induce conformational twist or block metabolism. |

| Zone 3: Thiazole Ring | S/N Heterocycle | Hydrogen bond acceptor (N) and lipophilic contact (S). | Substitution at C4/C5 of the thiazole to fill hydrophobic pockets in the active site. |

Kinase Inhibition (The "Hinge Binder")

In the context of CDK9 and CDK2 inhibition, the aniline nitrogen often mimics the

-

Mechanism: The molecule acts as an ATP-competitive inhibitor.

-

Key Insight: Converting the aniline

into a urea or pyrimidine-amine linkage significantly increases potency (IC50 values often dropping from

Part 3: Therapeutic Applications[4][5]

Oncology: CDK2/9 Dual Inhibitors

Recent studies highlight the efficacy of N-(thiazol-2-yl)-substituted anilines in targeting Cyclin-Dependent Kinases.[2]

-

Target: CDK2 (Cell cycle progression) and CDK9 (Transcription regulation).[3][2]

-

Efficacy: Lead compounds have demonstrated

values <10 nM against CDK9.[4] -

Causality: Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, triggering apoptosis in cancer cells (e.g., HCT116, CLL cells).[4]

Antimicrobial Agents: Schiff Bases

Derivatives formed by condensing the aniline amine with aromatic aldehydes (Schiff bases) show broad-spectrum antimicrobial activity.

-

Mechanism: Disruption of the bacterial cell wall and inhibition of DNA gyrase.

-

Spectrum: High activity noted against S. aureus (Gram-positive) and E. coli (Gram-negative).[5][6]

-

SAR Note: Electron-withdrawing groups (

,

Part 4: Experimental Protocols

Synthesis of 4-(1,3-Thiazol-2-yl)aniline (Hantzsch Method)

This protocol utilizes the condensation of a thioamide with an alpha-haloaldehyde.

Reagents:

-

4-Aminobenzothioamide (1.0 eq)

-

Chloroacetaldehyde (50% aq.[7] solution, 1.2 eq)

-

Sodium Bicarbonate (

)

Procedure:

-

Dissolution: Dissolve 4-aminobenzothioamide (1.52 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add chloroacetaldehyde (1.2 eq) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). -

Precipitation: Cool the reaction mixture to room temperature. A hydrohalide salt may precipitate.

-

Neutralization: Pour the mixture into ice water (50 mL) and neutralize with saturated

solution until pH ~8. The free base will precipitate as a solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Validation:

-

1H NMR (DMSO-d6): Look for thiazole protons (two doublets or a singlet depending on substitution) around

7.5–7.9 ppm and the aniline

-

Biological Assay: MTT Cell Viability Screening

To evaluate the anticancer potential of the synthesized derivative.

Materials:

-

Cell Line: HCT116 (Human Colorectal Carcinoma).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: Seed HCT116 cells in 96-well plates (

cells/well) and incubate for 24h at -

Treatment: Treat cells with the test compound (dissolved in DMSO) at varying concentrations (0.1, 1, 10, 50, 100

) for 48h. Ensure final DMSO concentration < 0.5%. -

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove supernatant and add 150

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism or similar).

Visualization of Mechanism of Action (Kinase Inhibition)

Caption: Mechanism of Action for CDK9 inhibition. The aniline derivative competes with ATP, leading to downstream apoptotic signaling.

References

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[4] Journal of Medicinal Chemistry. Link

-

Wang, Z., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors.[2] Journal of Medicinal Chemistry. Link

-

BenchChem Protocols. Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. BenchChem Application Notes. Link

-

Chaban, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Link

-

Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new 4-thiazolidinone derivatives. ResearchGate / Medicinal Chemistry Research. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 2-(5-Chlorobenzo[<i>d</i>]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

Biological Activity of Thiazole-Substituted Aniline Compounds: A Technical Guide

Executive Summary

The thiazole-substituted aniline scaffold—specifically the 2-anilinothiazole pharmacophore—represents a "privileged structure" in modern drug discovery. This moiety combines the lipophilic, aromatic nature of aniline with the electron-rich, hydrogen-bonding capacity of the thiazole ring. This guide analyzes the structural basis for its biological potency, detailing its dominant role as a Type I/II Kinase Inhibitor in oncology and its emerging utility in antimicrobial resistance.

Key Technical Takeaways:

-

Mechanism: Primarily ATP-competitive inhibition of tyrosine kinases (e.g., Src, EGFR, VEGFR) via the N-H...N hydrogen bond donor-acceptor motif.

-

Synthesis: The Hantzsch thiazole synthesis remains the gold standard for rapid library generation.

-

Potency: Optimized derivatives demonstrate nanomolar (nM) IC50 values against solid tumor cell lines (MCF-7, HepG2).

The Pharmacophore: Structure-Activity Relationship (SAR)

The biological activity of thiazole-substituted anilines is not random; it is governed by strict steric and electronic rules. The core structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

SAR Logic Flow

The following diagram illustrates the critical modification points required to tune biological activity from "inactive" to "drug-candidate."

Figure 1: Structural optimization logic for the 2-anilinothiazole scaffold. Electron-withdrawing groups (EWG) on the aniline ring typically enhance metabolic stability and binding affinity.

Synthetic Strategy: The Hantzsch Protocol[1]

While Buchwald-Hartwig amination can couple thiazoles and anilines, the Hantzsch Thiazole Synthesis is superior for generating thiazole-substituted anilines de novo because it allows for the introduction of complex substituents on the thiazole ring in a single step.

Reaction Workflow

The synthesis involves the condensation of an

Figure 2: Step-wise mechanism of the Hantzsch synthesis yielding the target scaffold.

Validated Experimental Protocol

Objective: Synthesis of 4-phenyl-N-(phenyl)-thiazol-2-amine.

-

Reagent Prep: Dissolve N-phenylthiourea (10 mmol, 1.52 g) in Ethanol (20 mL) in a 100 mL round-bottom flask.

-

Addition: Add Phenacyl bromide (

-bromoacetophenone) (10 mmol, 1.99 g) portion-wise over 5 minutes. -

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours .-

Validation Point: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting thiourea spot (

) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into crushed ice and neutralize with 10% Ammonium Hydroxide or Sodium Bicarbonate solution until pH

8. This liberates the free base. -

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow/white crystals.

-

Expected Yield: 75–90%.[1]

-

Characterization:

NMR (DMSO-

-

Therapeutic Applications & Data

Oncology: Kinase Inhibition

The most commercially successful application of this scaffold is Dasatinib (Sprycel), a multi-targeted kinase inhibitor. The thiazole-aniline motif binds to the ATP-binding pocket of Src and Abl kinases.

Mechanism of Action (EGFR/Src Pathway): The compound competes with ATP, preventing the phosphorylation of tyrosine residues. This blocks downstream signaling cascades (RAS/RAF/MEK) that drive tumor proliferation.

Figure 3: Signal transduction blockade by thiazole-anilines at the receptor tyrosine kinase level.

Antimicrobial Activity

Beyond cancer, these compounds exhibit bactericidal activity, particularly against Gram-positive strains (S. aureus). The mechanism often involves the inhibition of DNA Gyrase B , an enzyme essential for bacterial DNA replication.

Comparative Potency Data:

| Compound Substituent (R) | Target Organism | IC50 / MIC ( | Activity Level |

| Control (Dasatinib) | K562 (Leukemia) | < 0.001 (nM range) | Potent (Clinical) |

| 4-Cl-Aniline deriv. | MCF-7 (Breast) | 4.2 | High |

| 4-OCH3-Aniline deriv. | MCF-7 (Breast) | 12.8 | Moderate |

| 4-NO2-Aniline deriv. | S. aureus | 6.25 | High (Antibacterial) |

| Unsubstituted | E. coli | > 50 | Inactive |

Table 1: Aggregated data demonstrating the effect of aniline ring substitution on biological potency [1, 3].

Experimental Validation: MTT Cytotoxicity Assay

To verify the biological activity of synthesized compounds, the MTT assay is the industry standard for initial screening.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24h at -

Treatment: Add the synthesized thiazole-aniline compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100

M). Dissolve compound in DMSO (final DMSO concentration -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce MTT to purple formazan crystals. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

. Plot dose-response curve to determine IC50.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

-

Ayati, A., et al. (2019). Recent applications of 2-aminothiazoles in drug discovery. European Journal of Medicinal Chemistry. Link

-

Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. Link

-

BenchChem. (2025).[2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. BenchChem Technical Library. Link

Sources

pKa values and ionization of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride

An In-Depth Technical Guide to the pKa Determination and Ionization Profile of 4-(1,3-Thiazol-2-yl)aniline Dihydrochloride

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] As the majority of pharmaceuticals are weak acids or bases, their charge state at physiological pH influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties including solubility, membrane permeability, and target binding.[2][4] This guide provides a comprehensive framework for the determination of the pKa values of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride, a molecule possessing multiple ionizable centers. We will explore the rationale behind method selection, present a detailed protocol for potentiometric titration, and interpret the resulting data to build a complete ionization profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply these principles in a laboratory setting.

Introduction: The Critical Role of pKa in Drug Discovery

In modern drug discovery, a deep understanding of a compound's acid-base properties is not merely academic; it is a cornerstone of rational drug design.[3] The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (acid) and deprotonated (base) forms.[5][6] This equilibrium is elegantly described by the Henderson-Hasselbalch equation.[7][8][9]

For a molecule like 4-(1,3-Thiazol-2-yl)aniline, which contains multiple basic nitrogen atoms, the ionization state is complex. Its dihydrochloride salt form indicates that two sites are protonated in the solid state. Understanding which functional groups ionize and at what specific pH values is crucial for predicting its behavior in the body. For instance:

-

Solubility: The ionized form of a drug is typically more water-soluble, which is critical for formulation and dissolution in the gastrointestinal tract.[4][10]

-

Permeability: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier.[2][4]

-

Target Engagement: The charge state can dramatically affect a molecule's ability to fit into a binding pocket and form key interactions (e.g., salt bridges) with its biological target.[3]

This guide will elucidate the process of experimentally determining these crucial pKa values and using them to predict the molecule's behavior across a range of physiological environments.

Molecular Structure and Putative Ionization Sites

The structure of 4-(1,3-Thiazol-2-yl)aniline contains two primary basic centers susceptible to protonation:

-

The Aniline Amino Group (-NH2): This is a primary aromatic amine. The pKa of its conjugate acid (Ar-NH3+) is influenced by the electron-withdrawing nature of the attached thiazole ring system.

-

The Thiazole Ring Nitrogen: The thiazole ring contains an sp2-hybridized nitrogen atom (N3) which has a lone pair of electrons available for protonation.

Given the dihydrochloride salt form, we can presume that at a sufficiently low pH, both nitrogen centers will be protonated, resulting in a dicationic species. As the pH increases, these sites will deprotonate sequentially based on their respective acidities.

For the purposes of this guide, we will work with hypothetical but chemically reasonable pKa values to illustrate the data analysis and interpretation.

-

pKa₁: Assigned to the deprotonation of the more acidic center.

-

pKa₂: Assigned to the deprotonation of the less acidic center.

Experimental Determination of pKa Values

While numerous methods exist for pKa determination, including UV-Vis spectrophotometry, capillary electrophoresis, and NMR, potentiometric titration remains the gold standard due to its precision, directness, and broad applicability.[11][12][13][14][15]

Rationale for Method Selection: Potentiometric Titration

Potentiometric titration is selected for its robustness and accuracy.[13] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values are then determined from the resulting titration curve.[15][16]

Key Advantages:

-

Direct Measurement: It directly measures the change in hydrogen ion concentration, providing a fundamental determination of the pKa.

-

Versatility: It is not dependent on the molecule possessing a chromophore, a requirement for spectrophotometric methods.[13]

-

High Precision: When performed correctly with a calibrated system, it yields highly reproducible and accurate results.[15][16]

As a self-validating and confirmatory technique, UV-Vis spectrophotometry can also be employed. This method is particularly advantageous for compounds with low solubility or when only small amounts of sample are available, as it offers higher sensitivity.[13][17][18]

Detailed Protocol: Potentiometric Titration

This protocol describes a rigorous, self-validating system for the determination of the pKa values of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride.

Materials and Reagents:

-

4-(1,3-Thiazol-2-yl)aniline dihydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Equipment:

-

Automated titrator or manual titration setup with a magnetic stirrer

-

Calibrated combination pH electrode

-

Analytical balance

-

Volumetric glassware

Experimental Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

-

System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). Ensure the calibration slope is within the acceptable range (typically 95-105%).

-

Analyte Preparation: Accurately weigh a sufficient amount of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride to prepare a solution of known concentration (e.g., 1-5 mM).[16] Dissolve the compound in high-purity water containing 0.15 M KCl. The KCl maintains a constant ionic strength throughout the titration, which is crucial for accurate pKa determination.[16]

-

Inert Atmosphere: Place the solution in the titration vessel and purge with nitrogen gas for 5-10 minutes before and during the titration.[15] This step is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of pKa values, especially above pH 6.

-

Titration: Begin the titration by adding standardized 0.1 M NaOH solution in small, precise increments. The automated titrator should be programmed to add smaller volumes near the equivalence points where the pH changes most rapidly.

-

Data Acquisition: Continuously monitor and record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. The result is a dataset of pH versus the volume of titrant added.

-

Blank Titration: Perform a blank titration using only the solvent and KCl solution to correct for the buffering capacity of water and any impurities.

Data Analysis and Interpretation

The data from the titration is plotted as pH versus the volume of NaOH added. For a diprotic acid like protonated 4-(1,3-Thiazol-2-yl)aniline, the curve will exhibit two distinct buffer regions and two equivalence points.

Calculating pKa from the Titration Curve

The pKa values are the pH values at the half-equivalence points.[16]

-

Equivalence Point (V_eq): The point at which moles of added titrant equal the initial moles of an acidic proton. It corresponds to the inflection point of the titration curve, which is most accurately found by identifying the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Half-Equivalence Point (V_eq / 2): The point at which half of the acidic protons have been neutralized. At this volume, the concentrations of the protonated (acid) and deprotonated (base) species are equal. According to the Henderson-Hasselbalch equation, when [Base] = [Acid], then pH = pKa.[9]

For our diprotic compound, two equivalence points (V_eq1 and V_eq2) will be observed.

-

pKa₁ is the pH at V_eq1 / 2.

-

pKa₂ is the pH at (V_eq1 + V_eq2) / 2.

Summarizing Quantitative Data

Based on a hypothetical experiment, the determined pKa values are presented below.

| Parameter | Value (at 25 °C, I = 0.15 M) | Corresponding Ionizable Group (Hypothesized) |

| pKa₁ | 3.2 ± 0.1 | Thiazolium Cation (Thiazole-H⁺) |

| pKa₂ | 5.1 ± 0.1 | Anilium Cation (Aniline-H₃⁺) |

Note: These are illustrative values. The assignment of pKa values to specific functional groups often requires further spectroscopic (e.g., NMR-pH titration) or computational analysis.

Ionization Profile and Species Distribution

With the pKa values determined, we can construct an ionization profile that shows the dominant molecular species at any given pH.

Caption: Ionization states and dominant species at different pH values.

Interpretation:

-

At pH < 3.2 (e.g., in the stomach): The pH is below both pKa values. Both the aniline and thiazole nitrogens are protonated. The molecule exists predominantly as the dicationic species (BH₂²⁺) . This form is expected to have high water solubility but very low membrane permeability.

-

At pH between 3.2 and 5.1: The pH is above pKa₁ but below pKa₂. The more acidic thiazolium ion has deprotonated, but the anilinium ion remains protonated. The molecule exists mainly as the monocationic species (BH⁺) .

-

At pH > 5.1 (e.g., in the small intestine and blood, pH ~7.4): The pH is above both pKa values. Both sites are deprotonated, and the molecule is in its neutral form (B) . This species will be significantly more lipophilic and is the primary form responsible for passive diffusion across cell membranes.[10]

Using the Henderson-Hasselbalch equation, we can quantify the percentage of ionization at physiological pH (7.4). For the second ionization step (pKa₂ = 5.1):

pH = pKa + log([Neutral Form] / [Monocationic Form]) 7.4 = 5.1 + log([B] / [BH⁺]) 2.3 = log([B] / [BH⁺]) [B] / [BH⁺] = 10^2.3 ≈ 200 / 1

This calculation shows that at pH 7.4, the compound is >99.5% in its neutral, un-ionized form .

Conclusion and Implications for Drug Development

The experimental determination of the pKa values for 4-(1,3-Thiazol-2-yl)aniline dihydrochloride is a critical step in its preclinical evaluation. Our analysis, based on the robust method of potentiometric titration, reveals two distinct ionization constants, hypothesized to be pKa₁ = 3.2 and pKa₂ = 5.1.

This ionization profile has profound implications:

-

The compound will be highly ionized and soluble in the acidic environment of the stomach but will be poorly absorbed from there.

-

Upon entering the higher pH of the small intestine, it will convert almost entirely to its neutral form, maximizing its potential for passive absorption into the bloodstream.

-

At the physiological pH of blood (7.4), it will remain predominantly neutral, facilitating distribution into tissues and crossing biological barriers like the blood-brain barrier.

This in-depth guide provides both the theoretical foundation and a practical, field-proven workflow for characterizing the acid-base properties of complex drug candidates, enabling scientists to make more informed decisions during the lead optimization and drug development process.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. Available from: [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(9), 1737-1766. Available from: [Link]

-

Avdeef, A., & Tsinman, O. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1193-1203. Available from: [Link]

-

ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 123. Available from: [Link]

-

Al-Ibraheemi, Z. A., & Al-Majidi, S. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available from: [Link]

-

Box, K., Völgyi, G., Baka, E., & Ruiz, R. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 101-108. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Dr. Oracle. (2025). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. Available from: [Link]

-

Lebanov, L., et al. (2021). A systematic review of various pKa determination techniques. Journal of Pharmaceutical Analysis, 11(5), 533-545. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Flores-Shamosh, A., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 257-271. Available from: [Link]

-

New. (n.d.). pH & Drugs - Relationship. Available from: [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. Available from: [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

PharmacyLibrary. (n.d.). Chapter 7. pKa and Degree of Ionization. Available from: [Link]

-

The Anaesthesia Pharmacist. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Available from: [Link]

-

ChemSynthesis. (2025). 4-(1,3-benzothiazol-2-yl)aniline. Available from: [Link]

-

Stephenson, K., et al. (2008). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. Acta Crystallographica Section E, 64(Pt 2), o333. Available from: [Link]

-

Baghdad Science Journal. (2016). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available from: [Link]

-

İslamoğlu, F., et al. (2007). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 12(2), 346–352. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

-

Chimica Techno Acta. (2024). Determination of pKa of Triazolo[5,1-c][4][10][16]triazines in Non-Aqueous Media by Potentiometric Titration. Available from: [Link]

-

ASHP. (n.d.). Medicinal Chemistry Self Assessment - Sample Chapter 3. Available from: [Link]

-

PubChem. 4-{imidazo[2,1-b][16][19]thiazol-6-yl}aniline. Available from: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Available from: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Available from: [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. medicoapps.org [medicoapps.org]

- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. youtube.com [youtube.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. ovid.com [ovid.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mt.com [mt.com]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Safety Data Sheet (SDS) hazards for 4-(1,3-Thiazol-2-yl)aniline dihydrochloride

Safety Data Sheet (SDS) Technical Guide: 4-(1,3-Thiazol-2-yl)aniline dihydrochloride

Executive Summary This technical guide provides a comprehensive hazard analysis and handling protocol for 4-(1,3-Thiazol-2-yl)aniline dihydrochloride . As a functionalized aniline derivative utilized in medicinal chemistry—often as a pharmacophore in kinase inhibitors or antimicrobial agents—this compound presents a dual hazard profile: the biological activity associated with the aminothiazole scaffold and the physicochemical corrosivity of the dihydrochloride salt. This document moves beyond standard SDS templates to offer actionable, field-proven strategies for safe experimental integration.

Part 1: Chemical Identity & Physicochemical Context

Understanding the structural basis of toxicity is the first step in effective risk management.

| Property | Details |

| Chemical Name | 4-(1,3-Thiazol-2-yl)aniline dihydrochloride |

| Synonyms | 4-(2-Thiazolyl)benzenamine 2HCl; 2-(4-Aminophenyl)thiazole dihydrochloride |

| CAS Number | 1052542-41-2 (Refers to Hydrochloride form; 2HCl salt is a stoichiometric variant) |

| Molecular Formula | C |

| Molecular Weight | ~249.16 g/mol (Base: 176.24 + 2 |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

| Solubility | Soluble in water, DMSO, Methanol; Hygroscopic |

| Storage | Inert Atmosphere (Argon/Nitrogen) ; Desiccate at 2–8°C |

Expert Insight: The "dihydrochloride" designation indicates this molecule carries two equivalents of HCl. Upon contact with mucosal membranes or moisture, it will hydrolyze to release hydrochloric acid, significantly lowering local pH. This adds an acid-corrosive dimension to the standard aniline toxicity profile.

Part 2: Hazard Identification & Mechanism

GHS Classification (29 CFR 1910.1200 / EU CLP) Signal Word:WARNING (Potential for DANGER if handled in bulk due to acidity)

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

Mechanistic Hazard Analysis

-

Aniline Toxicity (Methemoglobinemia Risk): Aromatic amines can undergo metabolic N-hydroxylation. While the thiazole ring often stabilizes the molecule, the potential for hemoglobin oxidation (methemoglobinemia) remains a critical precaution for all aniline derivatives [1].

-

Acidic Hydrolysis: The 2HCl salt form is highly hygroscopic. Inhalation of dust leads to immediate hydrolysis in the respiratory tract, forming acidic species that cause severe irritation (H335) beyond what the parent base would induce.

Part 3: Visualization of Hazard Logic

The following diagram illustrates the convergence of structural hazards into the required safety protocols.

Caption: Structural decomposition of hazards showing how functional groups dictate specific risk management controls.

Part 4: Risk Management & Handling Protocols

Core Directive: Treat this substance as a Potent Pharmacophore and a Corrosive Solid .

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Static Control: Use anti-static weighing boats. The dihydrochloride salt can be electrostatic; static discharge can disperse fine acidic dust.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH N95 (minimum) if outside a hood; P100/HEPA recommended for fine powders.

-

Eyes: Chemical safety goggles (ANSI Z87.1). Face shields are required if handling >1g in open vessels due to acidic splash risk.

-

Skin: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Neoprene.

-

Rationale: Aniline derivatives can permeate standard nitrile over time; the outer layer is sacrificial [2].

-

Safe Handling Workflow (SOP)

Caption: Step-by-step workflow emphasizing moisture control and containment during the critical weighing phase.

Protocol: Solubilization & Neutralization

-

Solvent Choice: DMSO is preferred for stock solutions (typically 10-100 mM). Water is viable but the solution will be highly acidic (pH ~1-2).

-

Exotherm: Dissolution of dihydrochloride salts in water is exothermic. Add the solid to the solvent slowly.

-

Buffering: For biological assays, the acidity must be neutralized.

-

Method: Prepare a concentrated stock in DMSO. Dilute into media containing HEPES or Bicarbonate buffer. Verify pH is ~7.4 before adding to cells, as the 2HCl equivalents can overwhelm weak buffering capacities.

-

Part 5: Emergency Response

Self-Validating Response System:

-

Eye Contact: Flush immediately for 15 minutes . Critical Check: If the eye is not held open forcibly, the acidic residue trapped under the eyelid will cause permanent corneal opacity.

-

Skin Contact: Wash with soap and water. Do not use ethanol; solvents can enhance transdermal absorption of the aniline moiety.

-

Spill Cleanup:

-

Evacuate area if dust is airborne.

-

Cover spill with sodium bicarbonate or calcium carbonate to neutralize the acid.

-

Wipe up with damp absorbent pads (prevents dust).

-

Part 6: Toxicology & Environmental Data

| Endpoint | Data/Estimate | Source/Proxy |

| Acute Oral Toxicity (LD50) | Est. 300–2000 mg/kg (Rat) | Based on Aniline/Thiazole analogues [3] |

| Skin Sensitization | Potential Sensitizer | Structural alert (Aniline) |

| Aquatic Toxicity | Harmful to aquatic life | Avoid release to drains (H412 equivalent) |

Scientific Note: The thiazole ring is a common motif in drugs like Dasatinib or Sulfathiazole. While the ring itself is stable, the metabolic cleavage or oxidation of the aniline amine is the primary driver of systemic toxicity.

References

-

Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Aniline. (Permeation data). Available at: [Link]

-

PubChem. Compound Summary: 4-(2-Thiazolyl)aniline. National Library of Medicine. Available at: [Link]

Sources

History and discovery of 4-(1,3-Thiazol-2-yl)aniline synthesis pathways

Executive Summary

The molecule 4-(1,3-thiazol-2-yl)aniline (also known as 2-(4-aminophenyl)thiazole) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of kinase inhibitors (e.g., CDK/GSK-3 inhibitors), antimicrobials, and liquid crystal polymers.

Historically, the synthesis of this moiety has evolved from the harsh, acid-mediated condensations of the late 19th century to the precision palladium-catalyzed cross-couplings of the modern era. This guide deconstructs the three primary synthetic pathways—Hantzsch Condensation , Suzuki-Miyaura Coupling , and Direct C-H Arylation —providing validated protocols, mechanistic insights, and decision-making frameworks for scale-up.

Part 1: The Classical Pathway (Hantzsch Synthesis)

Historical Context & Mechanism

First reported by Arthur Hantzsch in 1887, this method remains the most cost-effective route for multi-gram scale synthesis. It relies on the cyclocondensation of a thioamide with an

For 4-(1,3-thiazol-2-yl)aniline , the retrosynthetic disconnection involves 4-aminothiobenzamide and chloroacetaldehyde . However, a direct reaction with the free amine often leads to polymerization or side reactions. The "Robust Route" utilizes a nitro-precursor followed by reduction.

Mechanistic Visualization

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the

Figure 1.1: Stepwise mechanism of the Hantzsch synthesis via the nitro-precursor to avoid aniline interference.

Validated Protocol: The Nitro-Reduction Route

Phase A: Cyclization

-

Reagents: Dissolve 4-nitrothiobenzamide (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add chloroacetaldehyde (50% aq. solution, 1.2 eq) dropwise at room temperature.

-

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

-

Workup: Cool to 0°C. The hydrochloride salt of the product often precipitates. Filter and wash with cold ethanol. Neutralize with sat. NaHCO₃ to obtain the free base 2-(4-nitrophenyl)thiazole .

Phase B: Reduction (Bechamp Conditions)

-

Suspension: Suspend the nitro-thiazole (10 mmol) in Ethanol/Water (4:1).

-

Catalyst: Add Iron powder (5.0 eq) and NH₄Cl (1.0 eq).

-

Reaction: Reflux vigorously for 2 hours.

-

Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Recrystallize from Ethanol/Hexane.

Critical Insight: Avoid using free 4-aminothiobenzamide directly. The nucleophilic aniline nitrogen can compete with the thioamide nitrogen during cyclization, leading to regioisomeric impurities.

Part 2: The Modern Convergent Pathway (Suzuki-Miyaura)

Strategic Advantage

The Hantzsch method constructs the ring; the Suzuki method couples pre-formed rings. This allows for late-stage functionalization. If your thiazole ring requires complex substitution at position 4 or 5, Suzuki is preferred over synthesizing a custom

The Catalyst Cycle

The reaction couples 2-bromothiazole with 4-aminophenylboronic acid pinacol ester .

Figure 2.1: Catalytic cycle for the cross-coupling of 2-bromothiazole and aryl boronic esters.

Validated Protocol: Microwave-Assisted Coupling

Reagents:

-

2-Bromothiazole (1.0 eq)

-

4-Aminophenylboronic acid pinacol ester (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane.[1]

Workflow:

-

Degassing: Combine organic reagents in a microwave vial. Dissolve in Dioxane. Sparge with Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

-

Activation: Add the aqueous base and catalyst under Argon counter-flow. Seal immediately.

-

Reaction: Heat to 100°C (Microwave) for 30 minutes or 90°C (Oil bath) for 12 hours.

-

Scavenging: Filter through a silica plug to remove Pd residues.

-

Isolation: The free amine product is moderately polar. Purify via Flash Chromatography (Hexane:EtOAc 60:40).

Expert Note: Use the pinacol ester rather than the free boronic acid. The free acid is prone to protodeboronation (loss of the boron group) under the basic conditions required for thiazole coupling.

Part 3: Emerging Methodology (C-H Activation)

Atom Economy

Direct arylation avoids the need for pre-functionalized organometallics (like boronic acids) or halides on the thiazole ring. It utilizes the innate acidity of the C2-H bond in thiazole.

Protocol (Pd/Cu Co-catalysis)

-

Substrates: Thiazole (excess, 2.0 eq) + 4-Iodoaniline (1.0 eq).

-

Catalyst: Pd(OAc)₂ (5 mol%) / CuI (10 mol%).

-

Ligand: PPh₃ or specialized ligands like XPhos.

-

Base: Cs₂CO₃ (anhydrous).

-

Conditions: DMF, 140°C, 24h.

Note: While chemically elegant, this method often suffers from lower regioselectivity (C2 vs C5 arylation) and requires harsh temperatures, making it less suitable for sensitive substrates than the Suzuki method.

Part 4: Comparative Analysis & Decision Matrix

| Feature | Hantzsch Synthesis | Suzuki Coupling | C-H Activation |

| Primary Bond Formed | Heterocycle Construction | C–C (Aryl-Heteroaryl) | C–C (Direct Arylation) |

| Starting Materials | Thioamide + | Boronic Ester + Halide | Arene + Halide |

| Cost | Low (Commodity chemicals) | High (Pd catalyst, Boronates) | Medium (Pd catalyst) |

| Scalability | High (Kg scale easy) | Medium (Catalyst cost) | Low (High dilution needed) |

| Atom Economy | Moderate (Loss of H₂O/HBr) | Low (Boronate waste) | High |

| Regiocontrol | Perfect (Dictated by precursors) | Perfect (Dictated by leaving group) | Variable (C2 vs C5 issues) |

Decision Workflow

Figure 4.1: Decision matrix for selecting the optimal synthetic pathway based on scale and complexity.

References

-

Hantzsch, A., & Weber, J. H. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Gottumukkala, V., et al. (2012). Pd-Catalyzed C–H Bond Functionalization of Thiazoles. The Journal of Organic Chemistry, 77(1), 661–670.

-

BenchChem. (2025).[1][3] Suzuki Coupling Protocol for the Synthesis of 4-Aryl-Thiazoles.[4] BenchChem Application Notes.

- Potts, K. T. (1977). Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Zhao, D., et al. (2018). Synthesis and biological evaluation of 4-(thiazol-2-yl)amino derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Using 4-(1,3-Thiazol-2-yl)aniline dihydrochloride as a Suzuki coupling partner

Application Note: Strategic Utilization of 4-(1,3-Thiazol-2-yl)aniline Dihydrochloride in Cross-Coupling Workflows

Executive Summary

4-(1,3-Thiazol-2-yl)aniline dihydrochloride (CAS: 1181458-86-5) is a privileged pharmacophore bridging a lipophilic thiazole heterocycle with a reactive aniline handle.[1] While the aniline moiety itself is not a direct substrate for standard Suzuki-Miyaura coupling, it serves as a versatile pro-electrophile.

This guide details the two primary workflows to utilize this compound as a Suzuki coupling partner:

-

The Diazonium-Suzuki Protocol: A direct, atom-economical method converting the aniline to a diazonium salt in situ for coupling with boronic acids.

-

The Sandmeyer-Halide Protocol: A robust two-step sequence converting the amine to an aryl halide (I/Br) to create a stable, storable Suzuki electrophile.

Key Technical Insight: The thiazole nitrogen (N3) is a soft Lewis base capable of coordinating to Palladium (Pd), potentially poisoning the catalyst. This protocol incorporates specific ligand strategies (e.g., bulky phosphines) to mitigate this effect.

Compound Profile & Preparation[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Compound | 4-(1,3-Thiazol-2-yl)aniline dihydrochloride |

| Formula | C₉H₈N₂S[1] · 2HCl |

| MW | 249.16 g/mol (Salt) / 176.24 g/mol (Free Base) |

| Solubility | Soluble in water, DMSO, MeOH. Insoluble in Et₂O, Hexanes. |

| Handling | Hygroscopic. Store under inert atmosphere. |

Pre-Step: Free Base Liberation (Optional but Recommended)

While the dihydrochloride can be used directly in acidic diazotization, liberating the free base is preferred for organic solvent solubility in Sandmeyer reactions.

-

Suspend 5.0 g (20 mmol) of dihydrochloride salt in 50 mL water.

-

Slowly add saturated NaHCO₃ solution until pH ~8-9.

-

Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: ~3.4 g (Yellow solid). Use immediately or store at -20°C.

Workflow Visualization

Figure 1: Dual-pathway strategy for activating the aniline moiety. Path A is faster; Path B yields a storable intermediate.

Protocol A: The Diazonium-Suzuki Coupling

Best for: Rapid library generation where isolating the intermediate halide is unnecessary.

Mechanism: The aniline is converted to a diazonium salt (Ar-N₂⁺), a "super-electrophile" that undergoes oxidative addition to Pd(0) faster than aryl bromides, often without requiring strong bases.

Materials:

-

Substrate: 4-(1,3-Thiazol-2-yl)aniline (Free base or HCl salt)[1]

-

Reagent: Sodium Nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) or p-TsOH

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

Step-by-Step Procedure:

-

Diazotization:

-

Dissolve 1.0 mmol of the aniline (or salt) in 2 mL of 50% HBF₄ (or 10% HCl).

-

Cool to 0°C in an ice bath.

-

Add aqueous NaNO₂ (1.1 equiv) dropwise. Stir for 20 min at 0°C.

-

Checkpoint: The solution should become clear/yellow. If a precipitate forms (diazonium salt), keep it suspended.

-

-

Coupling (The "Base-Free" Variation):

-

To the cold diazonium mixture, add the Aryl Boronic Acid (1.2 equiv) dissolved in MeOH (2 mL).

-

Add Pd(OAc)₂ (5 mol%). Note: Ligands are often unnecessary for diazonium salts due to their high reactivity.

-

Stir at room temperature (25°C) for 1-4 hours.

-

Observation: Nitrogen gas evolution indicates reaction progress.

-

-

Workup:

-

Dilute with water and extract with DCM.

-

Purify via flash chromatography (Hex/EtOAc).

-

Expert Tip: If the thiazole nitrogen poisons the Pd (stopped reaction), switch to the Sandmeyer-Halide route or add 10 mol% Triphenylphosphine (PPh₃) to protect the catalyst.

Protocol B: Sandmeyer Conversion to Aryl Iodide

Best for: Scale-up and creating a stable stock reagent.[1]

Objective: Convert the -NH₂ group to -I, creating 2-(4-iodophenyl)thiazole , a standard, highly reactive Suzuki partner.[1]

Step-by-Step Procedure:

-

Acidification: Suspend 4-(1,3-Thiazol-2-yl)aniline (10 mmol) in 6M HCl (20 mL). Cool to 0°C.

-

Diazotization: Add NaNO₂ (1.2 equiv, dissolved in min. water) dropwise. Maintain temp <5°C. Stir 30 min.

-

Iodination:

-

Dissolve KI (1.5 equiv) in water (10 mL).

-

Add the cold diazonium solution into the KI solution slowly with vigorous stirring.

-

Caution: Vigorous N₂ evolution and foaming.

-

-

Heating: Allow to warm to RT, then heat to 60°C for 1 hour to ensure completion.

-

Quench: Cool, add Na₂S₂O₃ (sodium thiosulfate) solution to quench excess iodine (color changes from purple to yellow).

-

Isolation: Extract with EtOAc. The product, 2-(4-iodophenyl)thiazole , is a stable solid ready for standard Suzuki coupling.

Standard Suzuki Coupling (Using the Iodide)

Once Protocol B is complete, use this standard method.

| Component | Equiv | Notes |

| 2-(4-iodophenyl)thiazole | 1.0 | The Electrophile |

| Aryl Boronic Acid | 1.2 | The Nucleophile |

| Pd(dppf)Cl₂[1] · DCM | 0.03 | Robust catalyst, resists poisoning |

| K₂CO₃ (2M aq) | 3.0 | Base |

| Dioxane | [0.2 M] | Solvent |

Procedure:

-

Combine Iodide, Boronic Acid, and Base in Dioxane.

-

Degas (sparge with Argon for 5 min).

-

Heat to 80°C for 4-12 hours.

-

Filter through Celite and concentrate.

References

-

Chemical Identity & Properties

-

Diazonium-Suzuki Methodology

- Sengupta, S., & Bhattacharyya, S. (1997). Suzuki Coupling of Arenediazonium Salts. Journal of Organic Chemistry. (General methodology for aniline-to-biaryl conversion).

-

Roglans, A., et al. (2006). Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Link

-

Thiazole Scaffold in Drug Discovery

-

Chaban, T., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review. Molecules. Link

-

-

Catalyst Considerations

-

Organ, M. G., et al. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling. PMC. Link

-

Sources

- 1. 1052542-41-2|4-(Thiazol-2-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions Using 4-(1,3-Thiazol-2-yl)aniline Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of the Amide Bond and the Utility of Heterocyclic Anilines

The amide bond is the cornerstone of peptide chemistry and a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its formation is one of the most frequently performed reactions in drug discovery and development. The strategic introduction of complex amine-containing building blocks is a key tactic for modulating the physicochemical and pharmacological properties of a lead compound.

4-(1,3-Thiazol-2-yl)aniline is a valuable building block that incorporates a thiazole ring, a privileged heterocycle in medicinal chemistry known to participate in hydrogen bonding and other key interactions with biological targets. Its use, however, requires specific considerations, particularly when supplied as a dihydrochloride salt. This document provides a detailed guide to the effective use of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride in amide coupling reactions, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide a framework for rational protocol design and optimization.

Reagent Profile: 4-(1,3-Thiazol-2-yl)aniline Dihydrochloride

Before proceeding to reaction protocols, a clear understanding of the starting material is essential.

| Property | Value | Significance & Handling Considerations |

| Molecular Formula | C9H10Cl2N2S | The presence of two hydrochloride equivalents is critical. The aniline nitrogen and the thiazole nitrogen are protonated. |

| Molecular Weight | 250.16 g/mol | Essential for accurate molar calculations. |

| Appearance | Typically an off-white to yellow or brown solid. | Visual inspection can be a first pass on material quality. |

| pKa (Anilinium ion) | ~4.6 (estimated for aniline) | The aniline is a weak base. As the dihydrochloride salt, it is not nucleophilic. Crucially, at least two equivalents of a non-nucleophilic base are required to liberate the free aniline for the coupling reaction. An additional equivalent of base is needed to neutralize the acid byproduct from the coupling reaction itself. |

| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO. | Choice of solvent is critical for reaction success. Ensure all starting materials and reagents are fully dissolved. |

The Mechanism of Amide Coupling: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, conditions unsuitable for complex molecules. Amide coupling protocols universally rely on the in situ activation of the carboxylic acid component to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Most modern coupling reagents are uronium/aminium salts (like HATU, HBTU) or carbodiimides (like EDC). The general mechanism involving a uronium salt like HATU is illustrative of the fundamental principle of O-acylisourea formation and its subsequent conversion.

Application Note: Synthesis of Kinase Inhibitors Using 4-(1,3-Thiazol-2-yl)aniline

[1]

Abstract & Strategic Value

The 4-(1,3-Thiazol-2-yl)aniline intermediate represents a high-value "hinge-binding" motif in modern kinase inhibitor design.[1] The thiazole ring, when coupled to an aniline, provides a planar, electron-rich system capable of engaging the ATP-binding pocket of kinases (e.g., CDK, VEGFR, and PI3K families) via critical hydrogen bonding interactions.

This guide details the synthesis of a Type I ATP-Competitive Inhibitor using a "Pyrimidine Sandwich" strategy.[1] By coupling this aniline intermediate to a 2,4-dichloropyrimidine core, researchers can rapidly generate libraries of potent inhibitors with tunable solubility profiles.

Key Chemical Profile[2][3][4][5][6][7]

Retrosynthetic Analysis & Workflow

The most robust synthetic route utilizes a sequential Nucleophilic Aromatic Substitution (SNAr) strategy. The 4-(thiazol-2-yl)aniline acts as the primary nucleophile, selectively displacing the C4-chloride of a pyrimidine scaffold due to the para-directing electronic effects of the pyrimidine ring.[1]

Synthetic Logic Pathway (Graphviz)

Figure 1: Sequential SNAr strategy for constructing the kinase inhibitor core. The C4-position is targeted first to ensure regioselectivity.

Detailed Experimental Protocols

Protocol A: Preparation of the C4-Substituted Intermediate

Objective: Selectively couple 4-(1,3-Thiazol-2-yl)aniline to 2,4-dichloropyrimidine.

Reagents:

-

4-(1,3-Thiazol-2-yl)aniline (1.0 equiv)[1]

-

2,4-Dichloropyrimidine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: n-Butanol (or anhydrous Ethanol)[1]

Step-by-Step Methodology:

-

Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloropyrimidine (1.64 g, 11 mmol) in n-Butanol (20 mL).

-

Addition: Add 4-(1,3-Thiazol-2-yl)aniline (1.76 g, 10 mmol) followed by DIPEA (4.35 mL, 25 mmol).

-

Expert Insight: Adding the aniline to the pyrimidine solution helps minimize bis-substitution (C2/C4 double addition), although C4 selectivity is naturally favored.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically precipitates as the reaction progresses.

-

Workup: Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

-

If no precipitate:[1] Remove solvent in vacuo, resuspend residue in water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallization from hot ethanol is preferred. If necessary, use flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 70–85% Key Analytical Check: 1H NMR should show the loss of one pyrimidine proton signal (if using substituted pyrimidines) or a shift in the aniline aromatic protons.

Protocol B: Introduction of the Solubilizing Tail (C2-Substitution)

Objective: Displace the remaining C2-chloride to install a solubilizing group (e.g., N-methylpiperazine), crucial for oral bioavailability.[1]

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

N-Methylpiperazine (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane or DMF[1]

-

Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 equiv) can accelerate the reaction.

Step-by-Step Methodology:

-

Setup: In a microwave vial (10–20 mL), suspend the Intermediate (1.0 mmol) in 1,4-Dioxane (3 mL).

-

Addition: Add N-Methylpiperazine (3.0 mmol).

-

Reaction (Microwave): Seal the vial and irradiate at 140°C for 30–60 minutes.

-

Alternative (Thermal): Reflux in n-Butanol at 110°C for 12–16 hours.

-

-

Workup: Dilute with water (15 mL) and extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: This step often requires Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) due to the polarity of the piperazine tail.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during the coupling of thiazolyl-anilines and their solutions.

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (C2 vs C4) | Reaction temperature too high during Step 1.[1] | Lower Temp to 60°C or RT; switch solvent to IPA. |

| Poor Solubility of Intermediate | Thiazole-Aniline adducts are highly crystalline/planar.[1] | Use DMF/DMAc as solvent; heat to 100°C for dissolution before adding base. |

| Incomplete Reaction (Step 2) | C2-Cl is deactivated by the electron-donating aniline at C4.[1] | Use Microwave irradiation (140-160°C); Add Lewis acid catalyst (ZnCl2) or pTSA. |

| Sulfur Poisoning | Thiazole sulfur binding to Pd catalyst (if using Buchwald). | Avoid Pd-catalysis for this step; stick to SNAr.[1] If Pd is required, use strong ligands like XPhos or BrettPhos. |

Safety & Handling

-

Thiazole Toxicity: Thiazole derivatives can be skin irritants and potential sensitizers. Handle in a fume hood.

-

Aniline Handling: Anilines are toxic by inhalation and skin absorption. Double-glove (Nitrile) is recommended.[1]

-

Reaction Pressure: Protocol B (Microwave) generates significant pressure. Ensure vials are rated for >15 bar.

References

-

Selectivity in Pyrimidine SNAr Reactions

- Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines"

- Source: Journal of Organic Chemistry / NIH

-

URL:[Link]

-

CDK Inhibitor Synthesis (Thiazole-Pyrimidine Class)

-

General Kinase Inhibitor Protocols

- Title: "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines"

- Source: ACS Journal of Medicinal Chemistry

-

URL:[Link]

-

Properties of 4-(1,3-Thiazol-2-yl)

Application Note: High-Purity Recrystallization of 4-(1,3-Thiazol-2-yl)aniline Dihydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-(1,3-Thiazol-2-yl)aniline dihydrochloride (CAS: 1052542-41-2 for HCl salt generic) is a critical pharmacophore in the synthesis of CDK inhibitors, antifungal agents, and advanced materials. Achieving pharmaceutical-grade purity (>99.5%) is often complicated by the presence of synthetic byproducts such as unreacted thioamides, elemental sulfur, and transition metal catalysts (e.g., Pd from Suzuki couplings).

The "Dihydrochloride" Challenge

A critical, often overlooked aspect of this compound is its salt stoichiometry.

-

Aniline Nitrogen (

): Easily protonated; forms a stable salt. -

Thiazole Nitrogen (

): Weakly basic. Protonation requires a strongly acidic environment (

Expert Insight: Attempting to recrystallize the dihydrochloride form in neutral solvents (e.g., pure ethanol or water) often leads to partial dissociation of the thiazolium proton, resulting in a mixture of mono- and dihydrochloride salts or variable hygroscopicity. This protocol mandates the use of HCl-supplemented solvent systems to lock the stoichiometry.

Physicochemical Profile & Solvent Selection

The solubility profile below dictates the purification strategy.

| Solvent System | Solubility (25°C) | Solubility (Reflux) | Suitability | Role |

| Water | High (>100 mg/mL) | Very High | Poor | Causes oiling out; risk of hydrolysis. |

| Methanol | High | Very High | Moderate | Good solvent, but yield loss is high. |

| Ethanol (EtOH) | Moderate | High | Excellent | Primary solvent for thermal recrystallization. |

| Isopropanol (IPA) | Low | Moderate | Excellent | Anti-solvent or co-solvent. |

| Ethyl Acetate | Insoluble | Insoluble | Excellent | Anti-solvent. |

| 6M HCl (aq) | Moderate (Common Ion) | High | Critical | Maintains 2HCl stoichiometry. |

Decision Logic & Workflow

The following decision tree guides the selection of the appropriate method based on the input material's purity and state.

Figure 1: Decision tree for selecting the optimal purification pathway based on starting material state and purity.

Detailed Protocols

Method A: Reactive Precipitation (Salt Formation)

Best for: Converting crude free base to salt or purifying highly contaminated salts. Principle: The dihydrochloride is insoluble in non-polar organics, while most organic impurities remain in solution.

Reagents:

-

Crude 4-(1,3-thiazol-2-yl)aniline.[1]

-

Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

-

Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

Protocol:

-

Dissolution: Dissolve 10.0 g of crude free base in 100 mL of EtOAc at 40°C. If insoluble material remains (inorganic salts), filter while warm.

-

Acidification: Cool to 20°C. Slowly add 2.5 equivalents of HCl (e.g., HCl in Dioxane) dropwise under vigorous stirring.

-

Note: A thick slurry will form immediately.

-

-

Digestion: Stir the slurry for 1 hour at 0-5°C. This "ages" the crystal, preventing the trapping of mother liquor.

-

Filtration: Filter under vacuum/nitrogen pressure.

-

Wash: Wash the cake with 2 x 20 mL of cold EtOAc.

-

Drying: Dry in a vacuum oven at 40°C over

or KOH pellets.-

Caution: Do not exceed 50°C; risk of HCl loss.

-

Method B: Thermal Recrystallization (High Purity)

Best for: Final "polishing" to reach >99.5% purity. System: Ethanol + conc. HCl.

Protocol:

-

Preparation: Charge 10.0 g of crude dihydrochloride salt into a reactor.

-

Solvent Addition: Add 80 mL of Ethanol (absolute).

-

Stoichiometric Lock: Add 1.0 mL of concentrated HCl (37%).

-

Why? This suppresses the dissociation equilibrium:

.

-

-

Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.

-

Troubleshooting: If undissolved solids persist after 15 min, add Ethanol in 5 mL increments. If solids are dark/black, they are likely polymeric impurities; filter hot.

-

-

Controlled Cooling:

-

Cool to 60°C over 20 minutes.

-

Cool to 20°C over 2 hours (approx 0.3°C/min). Slow cooling is essential to reject structural isomers.

-

Hold at 0-5°C for 2 hours.

-

-

Isolation: Filter the white crystalline needles.

-

Washing: Wash with 10 mL of cold Ethanol/HCl (99:1 v/v).

-

Drying: Vacuum dry at 40°C for 12 hours.

Quality Control & Analytical Validation

To ensure the process was successful, the following parameters must be verified.

| Test | Method | Acceptance Criteria | Note |

| Assay (HPLC) | C18 Column, ACN/Water (0.1% TFA) | > 99.5% Area | TFA prevents peak tailing of the amine. |

| Chloride Content | Argentometric Titration ( | 28.0% - 29.0% (Theoretical: ~28.5%) | Confirms Dihydrochloride (2HCl) vs Monohydrochloride. |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | Ethanol solvates are possible. |

| Appearance | Visual | White to Off-White Needles | Yellow/Brown indicates oxidation or sulfur impurities. |

Diagram: Impurity Rejection Mechanism

Figure 2: Mechanism of impurity rejection during slow cooling. Steric exclusion prevents large polymeric byproducts from entering the tight crystal lattice.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: Solvent system is too polar (too much water) or cooling was too rapid.

-

Fix: Re-heat to dissolve. Add 10-20% volume of IPA or Acetone as a mild anti-solvent. Seed the solution with a pure crystal at the cloud point.

Issue 2: Low Chloride Content (e.g., 20% instead of 28%)

-

Cause: Loss of HCl during drying or insufficient HCl during crystallization.

-

Fix: Recrystallize using Method B, ensuring the addition of conc. HCl to the solvent matrix.[2] Dry at lower temperatures (<45°C).

Issue 3: Colored Product (Yellow/Brown)

-

Cause: Oxidation of the aniline or residual sulfur.

-

Fix: Dissolve the salt in water, treat with activated charcoal (5 wt%) for 30 mins at 50°C, filter, then basify to regenerate free base and restart with Method A.

References

-

Synthesis and Properties of Thiazole Derivatives. Journal of Heterocyclic Chemistry. This foundational text outlines the Hantzsch synthesis and the basicity of thiazole rings. [Link]

-

Purification of Hydrochloride Salts of Weak Bases.

. [Link] -

Crystallization of Organic Salts. Chemical Engineering Science. General principles of salt formation and polymorph control in pharmaceutical intermediates. [Link]

Sources

Application Note: Functionalization of the Thiazole Ring in 4-(1,3-Thiazol-2-yl)aniline

Part 1: Strategic Analysis & Reactivity Profile

The "Push-Pull" Challenge

Functionalizing 4-(1,3-Thiazol-2-yl)aniline presents a classic chemoselectivity paradox in heterocyclic chemistry. The molecule contains two distinct aromatic systems with opposing electronic demands:

-

The Aniline Ring (Electron-Rich): The free amine (

) is a powerful activating group.[1] In standard electrophilic aromatic substitution (EAS) conditions (e.g., -

The Thiazole Ring (Electron-Deficient): The 1,3-thiazole ring is

-deficient. The C5 position is the only site significantly susceptible to electrophilic attack, but its reactivity is orders of magnitude lower than the activated aniline ring. However, the C5-H bond is significantly more acidic (

The Solution: Orthogonal Activation